Cas no 1592317-14-0 (5-(3-bromo-4-fluorophenyl)thiazol-2-amine)

5-(3-bromo-4-fluorophenyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-bromo-4-fluorophenyl)thiazol-2-amine
-
- Inchi: 1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
- InChI Key: VWHNHHLPKWIDCQ-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=C(F)C(Br)=C2)=CN=C1N
5-(3-bromo-4-fluorophenyl)thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022K54-1g |
5-(3-bromo-4-fluorophenyl)thiazol-2-amine |
1592317-14-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022K54-250mg |
5-(3-bromo-4-fluorophenyl)thiazol-2-amine |
1592317-14-0 | 95% | 250mg |
$500.00 | 2025-02-13 |
5-(3-bromo-4-fluorophenyl)thiazol-2-amine Related Literature
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on 5-(3-bromo-4-fluorophenyl)thiazol-2-amine
Introduction to 5-(3-bromo-4-fluorophenyl)thiazol-2-amine (CAS No. 1592317-14-0)
5-(3-bromo-4-fluorophenyl)thiazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine, belonging to the thiazole class, exhibits a distinct combination of aromatic and heteroatomic functionalities that make it a valuable scaffold for drug discovery and development. The compound's molecular structure, featuring a thiazole ring linked to a bromo-substituted phenyl group and a fluorine atom, contributes to its distinct chemical properties and reactivity, which are highly relevant in modern medicinal chemistry.
The chemical identity of 5-(3-bromo-4-fluorophenyl)thiazol-2-amine is unequivocally defined by its Chemical Abstracts Service (CAS) number, 1592317-14-0, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and avoids any ambiguity in chemical communication, a critical aspect in collaborative research and industrial applications. The compound's synthesis involves meticulous control over reaction conditions and reagent selection to achieve high yield and purity, underscoring the importance of advanced synthetic methodologies in its production.
Recent advancements in computational chemistry have enabled more efficient virtual screening of candidates like 5-(3-bromo-4-fluorophenyl)thiazol-2-amine, allowing researchers to predict its binding affinity to various biological targets with remarkable accuracy. This approach has accelerated the identification of novel pharmacophores, particularly in the context of infectious diseases and cancer therapeutics. The presence of both bromine and fluorine substituents on the aromatic ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further pharmacokinetic studies.
In the domain of medicinal chemistry, thiazole derivatives have long been recognized for their diverse biological activities. The thiazole core in 5-(3-bromo-4-fluorophenyl)thiazol-2-amine is known to interact with multiple biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated that thiazole-based compounds can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. The bromo-substituted phenyl group further contributes to the compound's pharmacological profile by influencing its interactions with cellular receptors and enzymes.
One of the most compelling aspects of 5-(3-bromo-4-fluorophenyl)thiazol-2-amine is its potential as an anti-cancer agent. Preliminary in vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The fluorine atom, a well-known modulator of drug bioavailability, may enhance the compound's ability to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders as well. These findings underscore the importance of structural optimization in developing next-generation therapeutics.
The synthesis of 5-(3-bromo-4-fluorophenyl)thiazol-2-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 3-bromo-4-fluorobenzaldehyde. The introduction of the thiazole ring is often achieved through condensation reactions with appropriate thioamides or thioureas under controlled conditions. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to improve yield and selectivity during these transformations. Such synthetic strategies are integral to producing high-purity compounds suitable for preclinical testing.
From a regulatory perspective, compounds like 5-(3-bromo-4-fluorophenyl)thiazol-2-amine must undergo rigorous safety evaluations before entering clinical trials. Toxicological studies assess potential side effects at various exposure levels, ensuring that candidate drugs are both safe and effective. The presence of halogen atoms necessitates careful handling due to their reactivity, but modern laboratory practices have mitigated many associated risks through improved safety protocols.
The role of high-throughput screening (HTS) in identifying promising candidates such as 5-(3-bromo-4-fluorophenyl)thiazol-2-amine cannot be overstated. HTS platforms enable researchers to test thousands of compounds against specific biological targets within weeks, significantly reducing the time required for hit identification. This approach has been instrumental in accelerating drug discovery pipelines across pharmaceutical companies worldwide.
Future directions in the study of 5-(3-bromo-4-fluorophenyl)thiazol-2-amine may include exploring its role in antibiotic resistance mechanisms or developing derivatives with enhanced bioavailability. The flexibility offered by its structural framework allows for extensive modifications without compromising core pharmacological activity. Such adaptability is crucial for tailoring compounds to specific therapeutic needs while maintaining efficacy.
In conclusion,5-(3-bromo-4-fluorophenyl)thiazol-2-amineseems poised to make significant contributions to pharmaceutical research due to its unique structural features and promising biological activities.Combining advances inchemical synthesiswithcomputationalmodelingwillcontinue topromoteinnovationsinthisfield.As research progresses,the full therapeutic potentialof thiscompdounitwill likely become more evident.
1592317-14-0 (5-(3-bromo-4-fluorophenyl)thiazol-2-amine) Related Products
- 61389-26-2(Lignoceric Acid-d4)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)




